molecular formula C12H24Si B14276965 Silane, tris(1-methylethyl)(2-propynyl)- CAS No. 144272-12-8

Silane, tris(1-methylethyl)(2-propynyl)-

Cat. No.: B14276965
CAS No.: 144272-12-8
M. Wt: 196.40 g/mol
InChI Key: JOVBFRFNXYSTLW-UHFFFAOYSA-N
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Description

Silane, tris(1-methylethyl)(2-propynyl)- is a chemical compound with the molecular formula C12H26Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of three 1-methylethyl groups and one 2-propynyl group attached to the silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, tris(1-methylethyl)(2-propynyl)- typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by transition metals such as platinum or rhodium.

Industrial Production Methods

In industrial settings, the production of Silane, tris(1-methylethyl)(2-propynyl)- may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

Silane, tris(1-methylethyl)(2-propynyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions, donating hydride ions.

    Substitution: The organic groups attached to the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or alkoxides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes with different organic groups.

    Substitution: Silanes with substituted organic groups.

Scientific Research Applications

Silane, tris(1-methylethyl)(2-propynyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules for various biochemical assays.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of Silane, tris(1-methylethyl)(2-propynyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom can form stable bonds with a wide range of organic and inorganic groups, allowing it to participate in diverse chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Silane, tris(1-methylethyl)-: Similar structure but lacks the 2-propynyl group.

    Silane, trimethyl-2-propynyl-: Contains three methyl groups instead of 1-methylethyl groups.

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

Uniqueness

Silane, tris(1-methylethyl)(2-propynyl)- is unique due to the presence of both 1-methylethyl and 2-propynyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds.

Properties

IUPAC Name

tri(propan-2-yl)-prop-2-ynylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h1,10-12H,9H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVBFRFNXYSTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](CC#C)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437168
Record name Silane, tris(1-methylethyl)(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144272-12-8
Record name Silane, tris(1-methylethyl)(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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